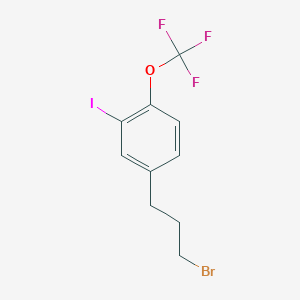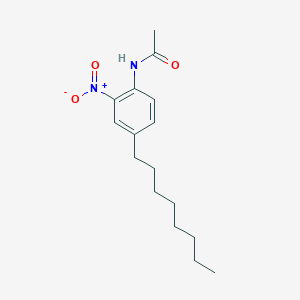
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H9F5OS This compound is characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone group. Common synthetic routes may include:
Halogenation: Introduction of halogen atoms to the phenyl ring.
Substitution Reactions: Replacement of halogen atoms with difluoromethyl and trifluoromethylthio groups.
Ketone Formation: Addition of a propanone group to the substituted phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Processes: Techniques like distillation, crystallization, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with different substitution pattern.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: Contains a difluoromethoxy group instead of difluoromethyl.
Uniqueness
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both difluoromethyl and trifluoromethylthio groups
Propiedades
Fórmula molecular |
C11H9F5OS |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-8(17)6-3-4-9(18-11(14,15)16)7(5-6)10(12)13/h3-5,10H,2H2,1H3 |
Clave InChI |
SZRXLWCZXKMWJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)





